4-Pentyloxyphenylboronic acid
Overview
Description
4-Pentyloxyphenylboronic acid is a boronic acid derivative that has gained significant importance in organic synthesis due to its versatility as a building block . It is also known by the synonyms 4-n-Pentyloxybenzeneboronic acid and (4-Pentyloxyphenyl)boronic acid . The compound has the molecular formula C12H17BO3 and a molecular weight of 220.08 g/mol .
Synthesis Analysis
4-Pentyloxyphenylboronic acid is a popular boronic acid in Suzuki-Miyaura cross-coupling reactions due to its high reactivity and stability . It can be used with a wide range of aryl and vinyl halides, making it a versatile building block for the synthesis of various organic compounds .Molecular Structure Analysis
The molecular formula of 4-Pentyloxyphenylboronic acid is C11H17BO3 . Its average mass is 208.062 Da and its monoisotopic mass is 208.127075 Da .Chemical Reactions Analysis
One of the most common applications of 4-Pentyloxyphenylboronic acid is in Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst .Physical And Chemical Properties Analysis
4-Pentyloxyphenylboronic acid is a solid at 20 degrees Celsius . It has a molecular weight of 208.06 g/mol .Scientific Research Applications
Bioorthogonal Coupling Reactions
4-Pentyloxyphenylboronic acid is used in bioorthogonal coupling reactions. A study demonstrated that combining 2-formylphenylboronic acid with 4-hydrazinylbenzoic acid in neutral aqueous solutions leads to a stable boron-nitrogen heterocycle. This reaction is orthogonal to protein functional groups, allowing for effective protein conjugation under physiologically compatible conditions (Dilek, Lei, Mukherjee, & Bane, 2015).
Electrochemical Sensing
Another application involves electrochemical sensing. Poly(4-vinylphenylboronic acid) functionalized polypyrrole/graphene oxide nanosheets exhibit excellent electrochemical sensing capabilities towards catechol and hydroquinone, due to the synergistic effects of graphene oxide and poly(4-vinylphenylboronic acid) (Mao, Liu, Cao, Ji, Sun, Liu, Wu, Zhang, & Song, 2017).
Supramolecular Assemblies
Phenylboronic and 4-methoxyphenylboronic acids, including derivatives like 4-Pentyloxyphenylboronic acid, are utilized in the design and synthesis of supramolecular assemblies. These are formed due to hydrogen bonds between hetero N-atoms and –B(OH)2 (Pedireddi & Seethalekshmi, 2004).
Methane-Based Biosynthesis
4-Pentyloxyphenylboronic acid is relevant in methane-based biosynthesis. The study of biosynthetic pathways in methanotrophs like Methylosinus trichosporium OB3b for synthesizing polyhydroxyalkanoates and their monomers, such as 4-hydroxybutyric acid, from methane, highlights its importance in industrial applications (Nguyen & Lee, 2021).
Antifungal Activity
The antifungal activity of derivatives like 4-fluoro-2-formylphenylboronic acid, an analogue of the antifungal drug Tavaborole, showcases the therapeutic potential of these compounds (Borys, Wieczorek, Pecura, Lipok, & Adamczyk-Woźniak, 2019).
Antiviral Therapeutics
Phenylboronic-acid-modified nanoparticles, with para-substituted phenylboronic acid moieties, demonstrate potential as antiviral inhibitors against viruses like Hepatitis C (Khanal, Vausselin, Barras, Bande, Turcheniuk, Benazza, Zaitsev, Teodorescu, Boukherroub, Siriwardena, Dubuisson, & Szunerits, 2013).
Safety And Hazards
4-Pentyloxyphenylboronic acid causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .
Future Directions
4-Pentyloxyphenylboronic acid has other applications in organic synthesis . It can be used as a ligand in transition metal-catalyzed reactions, such as palladium-catalyzed Heck reactions and copper-catalyzed azide-alkyne cycloadditions . 4-Pentyloxyphenylboronic acid can also be used in the synthesis of various materials, such as polymers and liquid crystals .
properties
IUPAC Name |
(4-pentoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3/c1-2-3-4-9-15-11-7-5-10(6-8-11)12(13)14/h5-8,13-14H,2-4,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFKSJLAGACWMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCCCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405543 | |
Record name | 4-Pentyloxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pentyloxyphenylboronic acid | |
CAS RN |
146449-90-3 | |
Record name | 4-Pentyloxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Pentyloxyphenylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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